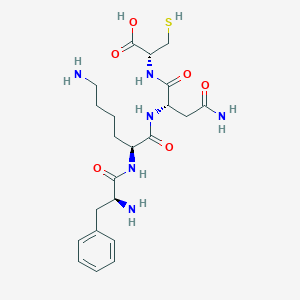
L-Phenylalanyl-L-lysyl-L-asparaginyl-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Phenylalanyl-L-lysyl-L-asparaginyl-L-cysteine is a peptide composed of four amino acids: phenylalanine, lysine, asparagine, and cysteine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-lysyl-L-asparaginyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Phenylalanyl-L-lysyl-L-asparaginyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups in lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic substitution can be facilitated by reagents like alkyl halides.
Major Products
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with alkylated lysine residues.
Applications De Recherche Scientifique
L-Phenylalanyl-L-lysyl-L-asparaginyl-L-cysteine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications due to its ability to form stable structures and interact with biological targets.
Industry: Utilized in the development of peptide-based materials and catalysts.
Mécanisme D'action
The mechanism by which L-Phenylalanyl-L-lysyl-L-asparaginyl-L-cysteine exerts its effects involves its ability to form stable secondary structures, such as α-helices and β-sheets. These structures enable the peptide to interact with specific molecular targets, including enzymes and receptors. The cysteine residue can form disulfide bonds, contributing to the stability and functionality of the peptide.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Phenylalanyl-L-asparaginyl-L-lysine: Similar in structure but lacks the cysteine residue, which limits its ability to form disulfide bonds.
Macrophage-activating lipopeptide 2: Contains a cysteine residue and is used in immunological research.
Uniqueness
L-Phenylalanyl-L-lysyl-L-asparaginyl-L-cysteine is unique due to its specific sequence and the presence of cysteine, which allows for the formation of disulfide bonds. This feature enhances its stability and potential for forming complex structures, making it valuable in various applications.
Propriétés
Numéro CAS |
918661-73-1 |
|---|---|
Formule moléculaire |
C22H34N6O6S |
Poids moléculaire |
510.6 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C22H34N6O6S/c23-9-5-4-8-15(26-19(30)14(24)10-13-6-2-1-3-7-13)20(31)27-16(11-18(25)29)21(32)28-17(12-35)22(33)34/h1-3,6-7,14-17,35H,4-5,8-12,23-24H2,(H2,25,29)(H,26,30)(H,27,31)(H,28,32)(H,33,34)/t14-,15-,16-,17-/m0/s1 |
Clé InChI |
KAYIWXQXRWXWKK-QAETUUGQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















